Cas no 332117-20-1 (2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide)

332117-20-1 structure
Produktname:2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide
- 7H-Purine-7-acetamide, N-(4-fluorophenyl)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
- Oprea1_742556
- CCG-17832
- 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(4-fluorophenyl)acetamide
- 332117-20-1
- NSC-787119
- AB00099849-01
- SR-01000453725
- AB00099849-02
- 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-fluorophenyl)acetamide
- VU0488824-1
- SR-01000453725-1
- SCHEMBL3826453
- NCGC00285966-01
- AKOS000492264
- NSC787119
- F0911-4306
- Oprea1_608783
-
- Inchi: 1S/C15H14FN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22)
- InChI-Schlüssel: NWZJCZGEOSARQH-UHFFFAOYSA-N
- Lächelt: N1(CC(NC2=CC=C(F)C=C2)=O)C2=C(N(C)C(=O)N(C)C2=O)N=C1
Berechnete Eigenschaften
- Genaue Masse: 331.10806749g/mol
- Monoisotopenmasse: 331.10806749g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 3
- Komplexität: 537
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 87.5Ų
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0911-4306-5μmol |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-20μmol |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-10μmol |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-10mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-50mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-2mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-4mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-30mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-1mg |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0911-4306-2μmol |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide |
332117-20-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-(4-fluorophenyl)acetamide Verwandte Literatur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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